molecular formula C17H19ClN2O3 B7464606 6-chloro-1-ethyl-4-oxo-N-(oxolan-2-ylmethyl)quinoline-3-carboxamide

6-chloro-1-ethyl-4-oxo-N-(oxolan-2-ylmethyl)quinoline-3-carboxamide

Cat. No. B7464606
M. Wt: 334.8 g/mol
InChI Key: WHGKMFAAYOEVTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-1-ethyl-4-oxo-N-(oxolan-2-ylmethyl)quinoline-3-carboxamide is a synthetic compound that has attracted the attention of scientists due to its potential applications in various fields. This compound is also known as CEM-Q and belongs to the quinoline family of compounds.

Mechanism of Action

The mechanism of action of CEM-Q is not fully understood. However, studies have shown that CEM-Q inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. This inhibition leads to the accumulation of DNA damage and ultimately, cell death.
Biochemical and physiological effects:
CEM-Q has been found to have various biochemical and physiological effects. Studies have shown that CEM-Q can induce apoptosis, or programmed cell death, in cancer cells. CEM-Q has also been found to inhibit the expression of inflammatory cytokines, which are involved in the development of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using CEM-Q in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a valuable tool for cancer research. However, one of the limitations of using CEM-Q is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on CEM-Q. One area of research is to study the potential of CEM-Q as a treatment for inflammatory diseases. Another area of research is to investigate the use of CEM-Q in combination with other anti-cancer drugs to enhance its efficacy. Additionally, further studies are needed to fully understand the mechanism of action of CEM-Q and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, CEM-Q is a synthetic compound that has shown potential applications in various fields of scientific research. Its anti-cancer and anti-inflammatory properties make it a valuable tool for cancer and inflammatory disease research. Further research is needed to fully understand the mechanism of action of CEM-Q and its potential applications in various fields of scientific research.

Synthesis Methods

The synthesis of CEM-Q involves the reaction of 6-chloro-1-ethyl-4-hydroxyquinoline-3-carboxylic acid with oxalyl chloride and then with 2-(oxolan-2-ylmethyl)aniline. The resulting product is then treated with acetic anhydride to obtain CEM-Q.

Scientific Research Applications

CEM-Q has shown potential applications in various fields of scientific research. One of the most significant applications of CEM-Q is in the field of cancer research. Studies have shown that CEM-Q has anti-cancer properties and can inhibit the growth of cancer cells. CEM-Q has also been found to have anti-inflammatory properties and can be used in the treatment of inflammatory diseases.

properties

IUPAC Name

6-chloro-1-ethyl-4-oxo-N-(oxolan-2-ylmethyl)quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O3/c1-2-20-10-14(17(22)19-9-12-4-3-7-23-12)16(21)13-8-11(18)5-6-15(13)20/h5-6,8,10,12H,2-4,7,9H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHGKMFAAYOEVTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1C=CC(=C2)Cl)C(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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